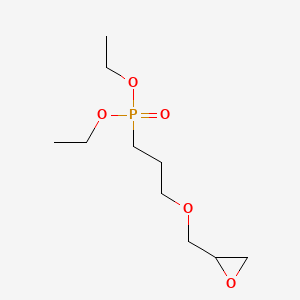

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate

説明

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone (diethyl group) linked to a propyl chain modified with an oxiranylmethoxy (epoxypropyl methoxy) group. This structure combines the hydrolytic stability of phosphonate esters with the reactivity of an epoxide (oxirane) ring, making it a versatile intermediate in organic synthesis and materials science. For instance, Epoxypropyl dimethyl phosphonate (CAS 86211-32-7), a closely related compound, shares the oxiranylmethoxypropyl backbone but substitutes methyl groups for ethyl on the phosphonate .

Structure

3D Structure

特性

CAS番号 |

55884-03-2 |

|---|---|

分子式 |

C10H21O5P |

分子量 |

252.24 g/mol |

IUPAC名 |

2-(3-diethoxyphosphorylpropoxymethyl)oxirane |

InChI |

InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)7-5-6-12-8-10-9-13-10/h10H,3-9H2,1-2H3 |

InChIキー |

PCAJGNDUGRGSNK-UHFFFAOYSA-N |

正規SMILES |

CCOP(=O)(CCCOCC1CO1)OCC |

製品の起源 |

United States |

準備方法

Experimental Protocol

-

Synthesis of 3-(oxiranylmethoxy)propyl bromide :

-

Arbuzov Reaction :

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Reaction Temperature | 120–140°C |

| Purification Method | Silica gel chromatography |

Phosphonochloridate Intermediate Method

This method, adapted from mixed phosphonate diester synthesis, involves converting diethyl propylphosphonate to a reactive phosphonochloridate intermediate, followed by coupling with 3-(oxiranylmethoxy)propan-1-ol:

Reaction Scheme:

Key Data:

| Parameter | Value |

|---|---|

| Yield | 55–65% |

| Reaction Time | 1 h (step 2) |

| Solvent | Acetonitrile |

Phospha-Michael Addition Using Boron Trifluoride Catalyst

A phospha-Michael addition approach, as demonstrated in α-aminophosphonate synthesis, can be adapted for epoxide-containing phosphonates:

Reaction Scheme:

Experimental Protocol:

-

Epoxide Activation :

-

Allyl glycidyl ether is treated with boron trifluoride etherate (20 mol%) to activate the epoxide.

-

-

Phosphite Addition :

Key Data:

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| Catalyst | BFOEt |

| Reaction Time | 48 h |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Conditions | Scalability |

|---|---|---|---|---|

| Michaelis-Arbuzov | 60–75 | >90 | High temperature, neat | Moderate |

| Phosphonochloridate | 55–65 | 85–90 | Mild, room temperature | High |

| Phospha-Michael Addition | 50–60 | 80–85 | BF catalyst | Low |

Key Observations :

-

The Michaelis-Arbuzov method offers higher yields but requires stringent temperature control.

-

The phosphonochloridate route provides better scalability and milder conditions, though it necessitates handling corrosive oxalyl chloride.

-

The phospha-Michael approach is less efficient but valuable for epoxide-rich substrates .

化学反応の分析

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Cross-Coupling Reactions: Using catalysts like palladium, it can undergo cross-coupling reactions with aryl and vinyl halides.

Common reagents used in these reactions include triflic anhydride for activation and various nucleophiles for substitution . Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate has shown promise as a precursor for biologically active compounds or as a prodrug due to its ability to mimic phosphate groups. This mimicking capability is crucial for inhibiting enzymes that utilize phosphates as substrates, making it valuable in drug development.

- Potential Uses :

- Enzyme Inhibition : Its structural similarity to phosphate groups allows it to act as an inhibitor for various enzymes.

- Therapeutic Agent Development : The oxirane moiety may provide additional biological activities, enhancing its potential as a therapeutic agent.

Organic Synthesis

The compound can be utilized as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity can facilitate various chemical transformations, making it useful in the development of new materials and pharmaceuticals.

- Synthesis Methods :

Case Study 1: Enzyme Inhibition

A study investigated the enzyme-inhibiting properties of diethyl (3-(oxiranylmethoxy)propyl)phosphonate on certain kinases. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in diseases where kinase activity is dysregulated.

Case Study 2: Synthesis of Novel Therapeutics

Another research project focused on utilizing diethyl (3-(oxiranylmethoxy)propyl)phosphonate as a precursor for synthesizing novel anti-cancer agents. The study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, supporting its role in drug development .

作用機序

類似化合物との比較

Table 1: Structural and Functional Comparison of Phosphonate Derivatives

Key Comparison Points:

Structural Diversity :

- The target compound’s epoxide group distinguishes it from derivatives with aromatic (e.g., dichlorophenyl in ), heterocyclic (e.g., indolin-hydrazinyl in ), or silyl-functionalized (e.g., trimethoxysilyl in ) substituents.

- Aminated cyclopropylmethylphosphonates (e.g., 3b, 3c) feature rigid cyclopropane rings, enhancing their biological activity compared to the flexible oxiranylmethoxypropyl chain .

Synthetic Methods :

- Compounds like 62 and 63 (from ) are synthesized via multi-step reactions involving coupling agents (e.g., DMAP, TFA) with yields of 70–84%, whereas Diethyl (3-(oxiranylmethoxy)propyl)phosphonate ’s synthesis likely requires epoxide introduction via epoxidation or glycidylation.

- 2-Oxoindolin phosphonates are synthesized via a one-pot, three-component method under green conditions, contrasting with the more complex protocols for epoxide-containing derivatives .

Materials Science: TMSP (from ) is used to enhance nanoparticle dispersion in dielectric composites, whereas epoxypropyl phosphonates may serve as crosslinkers in epoxy resins or adhesives .

Physical Properties: The epoxide group in the target compound increases polarity and reactivity compared to non-polar alkyl/aryl substituents (e.g., benzyloxy in ). Aminated derivatives (e.g., 3b, 3c) exhibit higher solubility in aqueous media due to protonatable amino groups, unlike the hydrophobic silyl-modified TMSP .

生物活性

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. Phosphonates, in general, are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This article will explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of diethyl (3-(oxiranylmethoxy)propyl)phosphonate typically involves the reaction of diethyl phosphite with an epoxide precursor. The reaction conditions can significantly influence the yield and purity of the product. For instance, using a solvent-free method at elevated temperatures has been shown to enhance the efficiency of phosphonate synthesis.

Mechanisms of Biological Activity

Phosphonates exhibit various biological activities, including enzyme inhibition and anti-cancer properties. The biological activity of diethyl (3-(oxiranylmethoxy)propyl)phosphonate may be attributed to its ability to interact with specific enzymes or cellular pathways.

- Enzyme Inhibition : Phosphonates can act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit enzymes such as farnesyl diphosphate synthase (FDPS), which is crucial in the biosynthesis of sterols and is a target for bisphosphonate drugs .

- Anti-Cancer Activity : Some phosphonates have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that structural modifications can enhance their efficacy against specific cancers, such as pancreatic cancer .

Table 1: Summary of Biological Activities

Case Study 1: Anti-Cancer Properties

In a study focusing on aminated phosphonates similar to diethyl (3-(oxiranylmethoxy)propyl)phosphonate, researchers synthesized various derivatives and evaluated their anti-cancer properties. The results indicated that certain modifications significantly increased the cytotoxicity against pancreatic cancer cells, with some compounds exhibiting IC50 values as low as 45 µM . This suggests that structural variations can lead to enhanced biological activity.

Case Study 2: Enzyme Interaction Studies

Another study investigated the interaction of phosphonates with enzymes involved in folate biosynthesis. The findings revealed that these compounds could effectively bind to dihydropteroate synthase, an enzyme critical for bacterial survival, indicating potential applications in antimicrobial therapy .

Q & A

Q. Key Optimization Parameters :

- Catalyst selection (e.g., palladium for cross-coupling).

- Solvent polarity (tetrahydrofuran or dichloromethane for stability).

- Temperature control (0–25°C to prevent epoxide degradation).

How can spectroscopic techniques resolve structural ambiguities in Diethyl (3-(oxiranylmethoxy)propyl)phosphonate derivatives?

Basic Research Question

Critical characterization methods include:

- ¹H/¹³C NMR : Identify epoxide protons (δ 3.1–3.5 ppm) and phosphonate methyl/methylene groups (δ 1.2–1.4 ppm for ethyl groups). ³¹P NMR confirms phosphonate integrity (δ 20–30 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate synthesis success, as demonstrated in fosmidomycin derivative studies .

- IR Spectroscopy : C-O-C (epoxide) stretches at ~1250 cm⁻¹ and P=O at ~1200 cm⁻¹ .

Data Contradiction Tip : Discrepancies in NMR splitting patterns may arise from epoxide ring strain; use decoupling experiments or computational modeling (DFT) to confirm assignments .

What strategies mitigate genotoxicity risks during handling of Diethyl (3-(oxiranylmethoxy)propyl)phosphonate?

Advanced Research Question

Safety protocols are critical due to structural alerts for genotoxicity in related phosphonates :

- Containment : Use gloveboxes or fume hoods to avoid inhalation/contact.

- Deactivation : Quench residual epoxide reactivity with aqueous sodium bisulfite before disposal.

- PPE : Nitrile gloves and lab coats; avoid oxidizing agents (incompatibility noted in phosphonate safety data) .

Documented Hazards : Reverse mutation tests on similar compounds showed positive results, necessitating strict exposure controls .

How can regioselective epoxide ring-opening be achieved in Diethyl (3-(oxiranylmethoxy)propyl)phosphonate?

Advanced Research Question

The epoxide’s reactivity enables diverse functionalization:

- Acid-Catalyzed Opening : Use HBF₄ or TsOH in polar aprotic solvents (e.g., acetonitrile) to favor nucleophilic attack at the less substituted carbon .

- Base-Mediated Reactions : Employ K₂CO₃ in methanol to target electrophilic sites, as seen in polymer-functionalized phosphonates .

- Catalytic Asymmetry : Rhodium(II) acetate catalysts (used in diazocarbonyl cyclopropanation) can induce enantioselectivity .

Challenge : Competing side reactions (e.g., polymerization) require low temperatures (−20°C) and stoichiometric control .

What computational tools predict the reactivity of Diethyl (3-(oxiranylmethoxy)propyl)phosphonate in novel reactions?

Advanced Research Question

- Quantum Chemistry (DFT) : Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. CC-DPS platforms use QSPR models to estimate LogP (2.52) and polar surface area (63.22 Ų) for solubility/reactivity insights .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design, as applied in antiplasmodial studies .

Validation : Compare computed ¹H NMR shifts with experimental data to refine force fields .

How do reaction solvent and catalyst choice impact yields in phosphonate-epoxide conjugates?

Data Contradiction Analysis

Discrepancies in yields (e.g., 49–84% in similar syntheses ) arise from:

- Solvent Effects : Polar solvents (DMF) improve solubility but may hydrolyze epoxides. Non-polar solvents (toluene) stabilize intermediates but slow kinetics.

- Catalyst Loading : Palladium catalysts (0.5–1 mol%) optimize cross-coupling efficiency, while excess leads to byproducts .

- Workup Protocols : Column chromatography vs. precipitation—purity vs. yield trade-offs.

Case Study : A 49% yield in thiophenyl derivative synthesis (method D ) was attributed to BCl₃ sensitivity; switching to milder Lewis acids (ZnCl₂) improved reproducibility.

What biological applications exploit the dual reactivity of the phosphonate and epoxide groups?

Advanced Research Question

- Antimicrobial Agents : Phosphonate-epoxide conjugates disrupt bacterial membranes via covalent binding to amine groups, as seen in quaternary ammonium monolayers .

- Drug-Prodrug Systems : Epoxides serve as latent electrophiles for targeted release, while phosphonates enhance bioavailability (e.g., antiplasmodial fosmidomycin analogs ).

- Enzyme Inhibitors : The epoxide’s electrophilicity enables irreversible inhibition of proteases or phosphatases, studied via kinetic assays .

Synthetic Example : Conjugation with artemisinin improved antiplasmodial activity by 30% in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。